(2-Fluoro-4-methyl-5-(methylthio)phenyl)boronic acid
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Overview
Description
(2-Fluoro-4-methyl-5-(methylthio)phenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO2S. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methyl-5-(methylthio)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often involve heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methyl-5-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3).
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the aromatic ring.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is the biaryl compound formed by the coupling of the boronic acid with the aryl or vinyl halide.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are the substituted aromatic compounds, depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-4-methyl-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals. It can be used to synthesize inhibitors for various enzymes and receptors.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methyl-5-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(2-Fluoro-4-methyl-5-(methylthio)phenyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Methylphenylboronic Acid: Similar structure but lacks the fluorine and methylthio groups.
2-Fluorophenylboronic Acid: Similar structure but lacks the methyl and methylthio groups.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
(2-fluoro-4-methyl-5-methylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2S/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTPFDNYZKJUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)SC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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